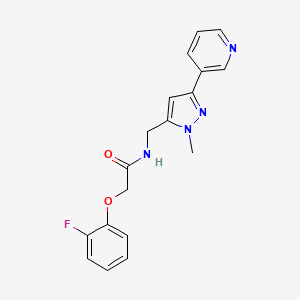

2-(2-fluorophenoxy)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide

Description

The compound "2-(2-fluorophenoxy)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide" is a structurally complex molecule featuring a pyrazole core substituted with a methyl group at position 1 and a pyridin-3-yl group at position 2. The acetamide moiety is linked to the pyrazole via a methylene bridge, while the 2-fluorophenoxy group is attached to the acetamide’s carbonyl carbon. This design integrates multiple pharmacophoric elements: the pyridine ring may enhance binding to biological targets (e.g., kinases or receptors), the fluorophenoxy group likely improves lipophilicity and metabolic stability, and the pyrazole-acetamide framework is common in bioactive molecules, including pesticides and antimicrobial agents .

For instance, pyrazole derivatives are frequently explored as insecticides (e.g., Fipronil analogs) or antibacterial agents .

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c1-23-14(9-16(22-23)13-5-4-8-20-10-13)11-21-18(24)12-25-17-7-3-2-6-15(17)19/h2-10H,11-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPLGYZIYBSCJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-fluorophenoxy)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide, identified by its CAS number 2034290-35-0, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 340.4 g/mol. The structure features a fluorophenoxy group and a pyrazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of 2-(2-fluorophenoxy)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide can be categorized into several key areas:

1. Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this one have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of pyrazole derivatives in targeting specific cancer types, suggesting that this compound may possess similar properties due to its structural characteristics .

2. Anti-inflammatory Effects

The presence of the pyrazole ring in the compound is associated with anti-inflammatory activity. Pyrazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators. This mechanism is crucial in managing conditions such as arthritis and other inflammatory diseases .

3. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been explored for their efficacy against various bacterial strains, indicating that 2-(2-fluorophenoxy)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide may also exhibit similar antimicrobial effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to or structurally similar to 2-(2-fluorophenoxy)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide:

The mechanisms through which 2-(2-fluorophenoxy)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide exerts its biological effects include:

Enzyme Inhibition

The compound may act as an inhibitor for key enzymes involved in inflammation and tumor progression, such as COX enzymes and other signaling pathways related to cancer cell survival.

Receptor Modulation

Interactions with specific receptors involved in pain and inflammation pathways could also be a mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues:

Key Comparative Insights:

Pyrazole Core Modifications: The target compound’s 1-methyl-3-(pyridin-3-yl)pyrazole core distinguishes it from ’s 4-chlorophenyl-3-cyanopyrazole. The pyridin-3-yl group may improve binding to nicotinic acetylcholine receptors or kinase domains compared to chlorophenyl/cyano groups . In , the tetrahydropyran-protected pyrazole lacks the fluorophenoxy group but retains pyridine substitution, highlighting the role of aromatic fluorination in enhancing membrane permeability .

Fluorine Substitution: The 2-fluorophenoxy group in the target compound contrasts with ’s 3-fluorophenyl-chromenone system. Fluorinated pyridines (e.g., ’s 5-fluoropyridin-3-yl) are associated with improved antibacterial activity, suggesting the target’s pyridine-fluorophenoxy combination could synergize bioactivity .

Acetamide Linkage Variations :

- The acetamide group in the target compound is structurally simpler than ’s sulfanyl-acetamide or ’s thiophenmethyl-acetamide. The absence of sulfur-based substituents may reduce toxicity risks while maintaining hydrogen-bonding capacity .

Biological Activity Trends: Pyrazole-acetamide derivatives with halogenated aryl groups (e.g., ’s dichlorophenyl) often exhibit pesticidal activity, whereas fluorinated analogs (e.g., ) show promise in therapeutic contexts (e.g., kinase inhibition) . The target compound’s combination of pyridine and fluorophenoxy groups could bridge agrochemical and pharmaceutical applications, though empirical studies are needed to confirm this .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , where Suzuki-Miyaura coupling or nucleophilic substitution reactions assemble pyrazole and aryl/heteroaryl fragments .

- Physicochemical Properties: Molecular weight (~400–450 g/mol estimated) and fluorinated aromatic systems suggest moderate lipophilicity (clogP ~2–3), favoring blood-brain barrier penetration or foliar absorption in agrochemical use . The 2-fluorophenoxy group may confer metabolic resistance to oxidative degradation, extending half-life compared to non-fluorinated analogs .

- Unresolved Questions : Direct comparisons of bioactivity (e.g., IC50 values, pesticidal efficacy) are absent in the evidence. Further studies should explore the compound’s affinity for acetylcholinesterase, bacterial efflux pumps, or kinase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.